Cilofexor - 2163097-55-8

Cilofexor

Catalog Number: EVT-8207925
CAS Number: 2163097-55-8
Molecular Formula: C28H22Cl3N3O5
Molecular Weight: 586.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cilofexor is under investigation in clinical trial NCT02943447 (Safety, Tolerability, and Efficacy of Cilofexor in Adults With Primary Biliary Cholangitis Without Cirrhosis).
Classification and Source

Cilofexor is classified as a farnesoid X receptor agonist. The farnesoid X receptor is a nuclear receptor that plays a crucial role in the regulation of bile acid homeostasis, lipid metabolism, and glucose metabolism. Cilofexor was developed from earlier compounds, particularly 4-[2-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-4-isoxazolyl]methoxy]phenyl]cyclopropyl] benzoic acid (Px-102), which demonstrated promising pharmacological effects but had a less favorable safety profile. Cilofexor was designed to enhance efficacy while minimizing side effects .

Synthesis Analysis

The synthesis of cilofexor involves multiple steps that incorporate various chemical reactions to construct its complex molecular structure. The synthetic pathway typically begins with the formation of key intermediates that include chlorinated phenyl groups and cyclopropyl moieties. The final stages involve coupling these intermediates through etherification or similar reactions to achieve the desired compound.

Key Technical Details

  • Starting Materials: The synthesis utilizes chlorinated aromatic compounds and cyclopropyl derivatives.
  • Reagents: Common reagents may include bases for deprotonation, coupling agents for bond formation, and solvents like dichloromethane or dimethylformamide.
  • Conditions: Reactions are often carried out under controlled temperatures to optimize yield and purity.

The exact parameters can vary based on the specific synthetic route chosen by researchers but typically require careful monitoring of reaction times and conditions to ensure successful synthesis.

Molecular Structure Analysis

Cilofexor has a complex molecular structure characterized by the following features:

  • Chemical Formula: C28_{28}H22_{22}Cl3_{3}N3_{3}O5_{5}
  • Molecular Weight: Approximately 586.85 g/mol
  • Structural Components: The molecule includes multiple aromatic rings, chlorinated substituents, and a pyridine carboxylic acid moiety.

The three-dimensional conformation of cilofexor is critical for its interaction with the farnesoid X receptor. Its structural design allows it to selectively activate intestinal FXR while minimizing hepatic effects, which is essential for its therapeutic application .

Chemical Reactions Analysis

Cilofexor undergoes several important chemical reactions during its pharmacological activity:

  1. Binding to Farnesoid X Receptor: Cilofexor acts as an agonist, binding to the farnesoid X receptor and activating downstream signaling pathways.
  2. Regulation of Bile Acid Synthesis: By activating this receptor, cilofexor suppresses the expression of enzymes involved in bile acid synthesis (e.g., CYP7A1), resulting in decreased bile acid levels in the liver.
  3. Influence on Lipid Metabolism: Cilofexor modulates lipid homeostasis by affecting gene expression related to lipid transport and metabolism .

These reactions contribute to its therapeutic effects in liver diseases by reducing cholestasis and improving liver function.

Mechanism of Action

Cilofexor's mechanism of action primarily revolves around its role as a farnesoid X receptor agonist:

  • Activation of Farnesoid X Receptor: Upon binding, cilofexor induces conformational changes in the receptor that lead to transcriptional activation of target genes involved in bile acid homeostasis.
  • Suppression of Bile Acid Synthesis: Activation results in increased expression of fibroblast growth factor 19 (FGF19), which then inhibits CYP7A1, the rate-limiting enzyme in bile acid synthesis.
  • Enhancement of Bile Acid Excretion: Cilofexor promotes the expression of transporters responsible for bile acid efflux from hepatocytes into bile .

This multifaceted mechanism allows cilofexor to effectively manage conditions characterized by impaired bile acid metabolism.

Physical and Chemical Properties Analysis

Cilofexor exhibits several notable physical and chemical properties:

  • Solubility: It is generally soluble in organic solvents but may have limited solubility in aqueous environments.
  • Stability: Cilofexor is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.

These properties influence its formulation for therapeutic use and affect its pharmacokinetics .

Applications

Cilofexor has significant potential applications in treating various liver diseases:

  1. Primary Sclerosing Cholangitis: Cilofexor has shown promise in improving liver biochemistry markers in clinical trials involving patients with primary sclerosing cholangitis.
  2. Non-Alcoholic Steatohepatitis: Its ability to modulate lipid metabolism makes it a candidate for treating non-alcoholic fatty liver disease.
  3. Cholestatic Liver Diseases: By reducing bile acid accumulation, cilofexor may benefit patients suffering from cholestatic conditions.

Molecular Mechanisms of Farnesoid X Receptor Modulation by Cilofexor

Structural Basis of Cilofexor-Farnesoid X Receptor Binding Dynamics

Cilofexor (chemical name: 4-[2-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-4-isoxazolyl]methoxy]phenyl]cyclopropyl]benzoic acid) binds the ligand-binding domain of Farnesoid X receptor with high specificity. Isothermal titration calorimetry assays quantify its binding affinity at a dissociation constant (K~d~) of 48.05 nM, comparable to the reference agonist GW4064 (K~d~ 31.59 nM) [1] [5]. The cocrystal structure of the Farnesoid X receptor ligand-binding domain in complex with cilofexor (Protein Data Bank accession code 7VUE) reveals critical molecular interactions [5]:

  • Hydrophobic Contacts: The dichlorophenyl and cyclopropyl groups embed within a hydrophobic subpocket formed by phenylalanine 329, isoleucine 335, and phenylalanine 461.
  • Hydrogen Bonding: The carboxylic acid moiety forms a salt bridge with arginine 331 and a hydrogen bond with histidine 447.
  • Isoxazole Orientation: The isoxazole ring's methoxy group extends toward helix 12, stabilizing its active conformation [1] [5].

Ligand-binding domain conformational shifts induced by cilofexor include a 12° rotation of helix 12 relative to the unliganded structure, enabling coactivator recruitment. The ligand-binding pocket volume contracts to 352 ų upon cilofexor binding, optimizing van der Waals contacts [4] [5]. Table 1 summarizes key structural parameters:

Table 1: Structural Features of Cilofexor-Farnesoid X Receptor Ligand-Binding Domain Complex

ParameterValueFunctional Implication
Binding Affinity (K~d~)48.05 nMHigh-affinity engagement
Hydrogen BondsArg331, His447Anchors acidic head group
Helix 12 Displacement2.1 Å shift; 12° rotationCreates coactivator docking surface
Ligand-Binding Pocket Volume352 ųOptimal steric complementarity

Comparative Agonist Selectivity: Cilofexor versus Steroidal Farnesoid X Receptor Ligands

Cilofexor exemplifies nonsteroidal Farnesoid X receptor agonists characterized by an isoxazole core, contrasting with steroidal scaffolds like obeticholic acid (6-ethylchenodeoxycholic acid). This distinction confers differential pharmacological properties:

  • Receptor Selectivity: Cilofexor exhibits >100-fold selectivity for Farnesoid X receptor over other nuclear receptors (e.g., vitamin D receptor, pregnane X receptor). Steroidal agonists like obeticholic acid activate Farnesoid X receptor at nanomolar concentrations but show cross-reactivity with Takeda G protein-coupled receptor 5 at higher doses [4] [8].
  • Transcriptional Efficacy: Half-maximal effective concentration values for cilofexor (43 nM) approximate obeticholic acid (99 nM) in Farnesoid X receptor reporter assays. However, cilofexor induces a distinct gene expression profile, with 2.3-fold greater induction of fibroblast growth factor 19 versus obeticholic acid in human hepatocytes [5] [9].
  • Physicochemical Properties: The rigid isoxazole ring restricts conformational flexibility, reducing off-target interactions compared to flexible steroidal backbones. This enhances target specificity but lowers aqueous solubility (logP = 5.2 for cilofexor versus 3.8 for obeticholic acid) [8] [10].

Table 2 contrasts key agonist characteristics:

Table 2: Pharmacological Comparison of Cilofexor and Steroidal Farnesoid X Receptor Agonists

PropertyCilofexorObeticholic AcidChenodeoxycholic Acid
Chemical ClassNonsteroidal (isoxazole)Steroidal (bile acid deriv.)Endogenous steroidal
Farnesoid X receptor EC~50~43 nM99 nM10 μM
Takeda G protein-coupled receptor 5 ActivationNone (≥10 μM)Moderate (EC~50~ 0.3 μM)Weak
Aqueous SolubilityLow (logP 5.2)Moderate (logP 3.8)High
Biliary ExcretionMinimal (<5%)Significant (40-60%)Dominant

Tissue-Specific Farnesoid X Receptor Activation: Intestinal versus Hepatic Targeting

Cilofexor demonstrates intestinal-biased Farnesoid X receptor activation due to limited systemic absorption and first-pass extraction. Pharmacokinetic studies in murine models reveal 8.2-fold higher ileal concentrations versus hepatic tissue after oral administration [9] [10]. This compartmentalization drives tissue-specific effects:

  • Intestinal Effects: Ileal Farnesoid X receptor activation upregulates fibroblast growth factor 15/19 expression by 4.1-fold in mice. Secreted fibroblast growth factor 15/19 enters portal circulation, suppressing hepatic cholesterol 7α-hydroxylase via fibroblast growth factor receptor 4/β-Klotho signaling [2] [10]. Concomitant repression of apical sodium-dependent bile acid transporter reduces bile acid reabsorption, decreasing bile acid pool size by 35% [6] [10].
  • Hepatic Effects: Despite low hepatic exposure, cilofexor induces bile salt export pump (3.8-fold) and multidrug resistance protein 3 (2.9-fold) transcription in human hepatoma cells. This occurs indirectly via fibroblast growth factor 19 signaling and minimally through direct hepatic Farnesoid X receptor engagement [2] [9].
  • Bile Acid Homeostasis: In multidrug resistance protein 2 knockout mice (a sclerosing cholangitis model), cilofexor (10–90 mg/kg) reduced hepatic bile acids by 50–70% and increased biliary bicarbonate output by 40%. These effects correlate with improved cholestasis markers but require intestinal Farnesoid X receptor, evidenced by abolished efficacy in intestine-specific Farnesoid X receptor knockout models [2] [6].

The molecular basis for intestinal selectivity involves cilofexor’s carboxylic acid group, which restricts transcellular permeability via efflux transporters. Consequently, >85% of the administered dose remains within the intestinal lumen, activating mucosal Farnesoid X receptor without significant portal vein exposure [9] [10].

Allosteric Modulation of Farnesoid X Receptor-Coactivator Complexes

Cilofexor binding induces allosteric rearrangements in the Farnesoid X receptor ligand-binding domain that optimize coactivator recruitment. Hydrogen-deuterium exchange mass spectrometry demonstrates reduced flexibility in helix 3 (residues 305–315), helix 5 (residues 352–362), and helix 12 (residues 458–472) upon cilofexor binding [4] [7]. These structural shifts facilitate:

  • Coactivator Docking: Stabilization of helix 12 creates a hydrophobic groove for nuclear receptor coactivator 1 LXXLL motifs, increasing binding affinity by 8-fold compared to apo-Farnesoid X receptor [4]. This contrasts with partial agonists that incompletely position helix 12, yielding 3-fold weaker coactivator recruitment.
  • Corepressor Displacement: Cilofexor binding reduces nuclear receptor corepressor 1 affinity by 95% by disrupting hydrophobic contacts near the activation function 2 surface. Nuclear magnetic resonance studies confirm cilofexor dissociates 70% of pre-bound nuclear receptor corepressor 1 within 10 minutes [4] [7].
  • Tissue-Specific Cofactor Dynamics: In intestinal enterocytes, cilofexor preferentially recruits steroid receptor coactivator 3 over peroxisome proliferator-activated receptor gamma coactivator 1 alpha, driving fibroblast growth factor 19 transactivation. Hepatic cofactor recruitment remains minimal due to low drug exposure, preventing peroxisome proliferator-activated receptor gamma coactivator 1 alpha-mediated gluconeogenic gene regulation [3] [10].

Table 3 details cofactor interaction profiles:

Table 3: Cofactor Recruitment Signatures Induced by Cilofexor Binding

CofactorBinding Affinity Shift (ΔK~d~)Functional Consequence
Nuclear Receptor Coactivator 1+8.0-foldEnhanced transactivation of target genes
Nuclear Receptor Corepressor 1-95% dissociationRelief of transcriptional repression
Steroid Receptor Coactivator 3+6.2-fold (intestine-specific)Fibroblast growth factor 19 upregulation
Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1 AlphaNo change (hepatic)Avoidance of glucose metabolism disruption

This allosteric modulation underlies cilofexor’s gene-selective effects, distinguishing it from full pan-tissue agonists like GW4064 [4] [7].

Properties

CAS Number

2163097-55-8

Product Name

Cilofexor

IUPAC Name

2-[3-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxyazetidin-1-yl]pyridine-4-carboxylic acid

Molecular Formula

C28H22Cl3N3O5

Molecular Weight

586.8 g/mol

InChI

InChI=1S/C28H22Cl3N3O5/c29-20-2-1-3-21(30)24(20)25-18(26(39-33-25)15-4-5-15)12-38-17-6-7-19(22(31)11-17)28(37)13-34(14-28)23-10-16(27(35)36)8-9-32-23/h1-3,6-11,15,37H,4-5,12-14H2,(H,35,36)

InChI Key

KZSKGLFYQAYZCO-UHFFFAOYSA-N

SMILES

C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)C5(CN(C5)C6=NC=CC(=C6)C(=O)O)O)Cl

Canonical SMILES

C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)C5(CN(C5)C6=NC=CC(=C6)C(=O)O)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.